1-(2,6-dichlorophenyl)prop-2-en-1-one
Description
Properties
CAS No. |
1547150-34-4 |
|---|---|
Molecular Formula |
C9H6Cl2O |
Molecular Weight |
201.05 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5H,1H2 |
InChI Key |
ZLAGQNCWTXVMPL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=C(C=CC=C1Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Standard Protocol
The reaction proceeds via deprotonation of the ketone by a base (e.g., NaOH), forming an enolate ion that nucleophilically attacks the aldehyde. Subsequent dehydration yields the chalcone derivative. A typical procedure involves:
-
Dissolving 2,6-dichlorobenzaldehyde (1.7 g, 0.01 mol) and acetone (0.58 g, 0.01 mol) in ethanol (8 mL).
-
Adding aqueous NaOH (10%, 10 mL) dropwise under ice-cooling to control exothermicity.
-
Stirring for 5–24 hours until a yellow precipitate forms, followed by filtration and recrystallization from ethanol.
This method achieves yields of 70–85%, with purity confirmed via FTIR and NMR spectroscopy.
Optimization of Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (ice bath) | Minimizes side reactions |
| Base Concentration | 10–15% NaOH | Balances enolate formation and decomposition |
| Solvent | Ethanol | Enhances solubility of intermediates |
| Reaction Time | 12–18 hours | Ensures complete dehydration |
Prolonged stirring beyond 24 hours risks oligomerization, reducing yield. Substituting ethanol with methanol marginally increases reaction rate but complicates purification due to higher polarity.
Solvent-Free and Green Chemistry Approaches
Recent trends emphasize eliminating solvents to reduce environmental impact. A solvent-free Claisen-Schmidt condensation under microwave irradiation achieves comparable efficiency to conventional methods.
Microwave-Assisted Synthesis
Mechanochemical Synthesis
Grinding reactants with a catalytic amount of KOH in a ball mill for 30 minutes produces the target compound in 82% yield. This method eliminates solvent waste and reduces energy consumption but faces challenges in large-scale homogenization.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. A patented method employs chlorobenzene as a solvent and N-methylaniline as a catalyst.
Large-Batch Protocol
Performance Metrics
| Metric | Industrial Process | Laboratory Process |
|---|---|---|
| Yield | 93–95% | 70–85% |
| Purity | ≥99.5% | ≥98% |
| Throughput | 2.5 tons/batch | 10–100 g/batch |
| Energy Consumption | High | Moderate |
This method’s reliance on chlorobenzene raises environmental concerns, prompting research into biodegradable solvents.
Alternative Synthetic Routes
Friedel-Crafts Acylation
While traditionally unsuitable for electron-deficient aromatics like 2,6-dichlorobenzene, recent advances using Brønsted acid ionic liquids (BAILs) enable direct acylation:
Oxidation of Propargyl Alcohols
Oxidizing 3-(2,6-dichlorophenyl)prop-2-yn-1-ol with pyridinium chlorochromate (PCC) yields the target ketone in 60% yield. This method avoids strong bases but suffers from stoichiometric oxidant waste.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Claisen-Schmidt | 70–85% | High | Moderate | Moderate (solvent use) |
| Microwave-Assisted | 90–95% | High | Low | Low |
| Industrial | 93–95% | Very High | High | High (chlorobenzene) |
| Friedel-Crafts | 65–70% | Moderate | Low | Moderate |
Chemical Reactions Analysis
1-(2,6-Dichlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction:
- Reduction of the compound using reducing agents like sodium borohydride or lithium aluminum hydride results in the formation of the corresponding alcohols.
Substitution:
- The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Major Products:
- Oxidation: 2,6-dichlorobenzoic acid
- Reduction: 1-(2,6-dichlorophenyl)propan-1-ol
- Substitution: Various substituted chalcones depending on the nucleophile used .
Scientific Research Applications
1-(2,6-Dichlorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry:
- Used as a starting material for the synthesis of various heterocyclic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its antimicrobial properties against various pathogens.
- Used in the development of bioactive molecules with potential therapeutic applications.
Medicine:
- Explored for its potential anti-inflammatory and anticancer activities.
- Studied for its role in inhibiting specific enzymes and pathways involved in disease progression.
Industry:
- Utilized in the production of dyes, pigments, and other fine chemicals.
- Applied in the development of materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the presence of chlorine atoms enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Chalcones
Antimicrobial Activity
- 4-Methoxy derivative : Exhibits broad-spectrum antimicrobial activity against E. coli and S. aureus .
- Chlorothiophene derivative : Superior antibacterial activity due to the sulfur heterocycle enhancing membrane permeability .
- Ferrocene derivative : Most potent antifungal agent (ED50 = 23.24 mg/L against S. rolfsii) .
Nonlinear Optical (NLO) Properties
- 4-Methoxy derivative: Highest hyperpolarizability (β = 12.4 × 10⁻³⁰ esu) due to unidirectional donor (OCH₃)-acceptor (C=O) interactions .
- Anthracenyl derivative : Enhanced NLO response from extended π-conjugation in the anthracene moiety .
Stability and Computational Insights
Density functional theory (DFT) studies reveal:
Q & A
Q. What are the standard synthetic routes for 1-(2,6-dichlorophenyl)prop-2-en-1-one, and how are reaction conditions optimized?
The compound is typically synthesized via Claisen-Schmidt condensation between 2,6-dichloroacetophenone and an aldehyde under basic conditions (e.g., NaOH/ethanol). Key parameters include temperature control (60–80°C), solvent selection (ethanol or methanol for solubility), and catalyst choice. Purification often involves recrystallization or column chromatography to isolate the α,β-unsaturated ketone . Yield optimization may require iterative adjustments of molar ratios (e.g., 1:1.2 ketone:aldehyde) and reaction time (6–12 hours).
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the enone structure (e.g., δ ~6.5–7.8 ppm for α,β-unsaturated protons).
- XRD : Single-crystal X-ray diffraction determines bond lengths (C=O: ~1.22 Å; C=C: ~1.33 Å) and dihedral angles (e.g., 2,6-dichlorophenyl vs. enone plane: ~10–15°) .
- FT-IR : Strong absorption at ~1660–1680 cm⁻¹ for the conjugated ketone .
Q. What structural features influence the compound’s reactivity and stability?
The electron-withdrawing 2,6-dichlorophenyl group stabilizes the enone system via conjugation, reducing electrophilicity at the carbonyl. Steric hindrance from chlorine substituents affects regioselectivity in subsequent reactions (e.g., Michael additions) . Crystal packing analysis (e.g., monoclinic P21/c space group) reveals intermolecular halogen interactions (Cl···Cl: ~3.4 Å) that enhance thermal stability .
Q. How is the antimicrobial activity of this compound evaluated in vitro?
Standard protocols include broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or Escherichia coli). Test concentrations range from 1–256 µg/mL, with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). Activity correlates with substituent electronegativity and planarity of the enone system .
Advanced Research Questions
Q. How do DFT calculations elucidate electronic properties and reaction mechanisms?
Density Functional Theory (B3LYP/6-311G**) models HOMO-LUMO gaps (~4.5 eV) and charge distribution, explaining nucleophilic attack sites on the enone. Simulations of transition states (e.g., Claisen-Schmidt condensation) reveal energy barriers (~25–30 kcal/mol) and solvent effects on activation energy .
Q. What strategies resolve contradictions between computational predictions and experimental data?
Discrepancies in bond lengths (e.g., C=O theoretical vs. XRD: ±0.03 Å) may arise from basis set limitations or crystal packing forces. Hybrid methods (e.g., QM/MM) or periodic boundary condition DFT improve accuracy . For biological activity, discrepancies between in silico docking and MIC results require validation via isothermal titration calorimetry (ITC) .
Q. How can reaction conditions be optimized for enantioselective synthesis?
Chiral catalysts (e.g., L-proline derivatives) in asymmetric aldol reactions achieve enantiomeric excess (ee >80%). Solvent polarity (e.g., THF vs. DMF) and temperature gradients (0–25°C) are critical for stereocontrol. Monitoring via chiral HPLC ensures purity .
Q. What role does crystal engineering play in enhancing material properties?
Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) modifies packing motifs, improving solubility. Halogen bonding (Cl···O/N) in the lattice enhances mechanical stability, relevant for pharmaceutical co-crystals .
Q. How are structure-activity relationships (SARs) explored for derivatives?
Systematic substitution at the phenyl ring (e.g., -OCH₃, -F) and enone modification (e.g., α-methylation) are tested. SAR studies use multivariate regression to correlate logP, polar surface area, and MIC values. For example, 4-methoxy derivatives show enhanced antimicrobial activity due to increased lipophilicity .
Methodological Tables
Table 1: Key XRD Parameters for this compound Derivatives
| Parameter | Value | Source |
|---|---|---|
| Space group | Monoclinic (P21/c) | |
| Unit cell (Å) | a=11.90, b=10.45, c=23.74 | |
| Bond length (C=O) | 1.221 Å | |
| Dihedral angle | 12.3° (phenyl/enone) |
Table 2: Antimicrobial Activity of Derivatives (MIC in µg/mL)
| Derivative | S. aureus | E. coli | Reference |
|---|---|---|---|
| Parent compound | 64 | 128 | |
| 4-Methoxy analog | 16 | 32 | |
| 3-Fluoro analog | 32 | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

